N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide
Description
Properties
IUPAC Name |
N-(cyanomethyl)-2-(2-ethoxyphenoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-21-15-9-5-6-10-16(15)22-14-8-4-3-7-13(14)17(20)19-12-11-18/h3-10H,2,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKPCEHTTRQOEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=CC=CC=C2C(=O)NCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-(2-ethoxyphenoxy)benzoic acid with cyanomethylamine under specific conditions to form the desired benzamide derivative. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment, continuous flow reactors, and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical and Pharmacokinetic Properties
| Property | This compound | Nitazoxanide | Capmatinib | Sigma Receptor Ligands (e.g., [¹²⁵I]PIMBA) |
|---|---|---|---|---|
| Molecular Weight | ~300–350 g/mol (estimated) | 307.3 g/mol | 412.43 | ~500–600 g/mol (iodinated derivatives) |
| LogP (Lipophilicity) | Moderate (ethoxyphenoxy increases logP) | 2.5 | 3.2 | High (due to iodine/piperidinyl) |
| Solubility | Low to moderate (cyanomethyl reduces H-bonding) | Low | Moderate | Low (lipophilic substituents) |
| Metabolic Stability | High (cyanomethyl resists oxidation) | Moderate | High | Variable (iodine may reduce stability) |
Biological Activity
N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a benzamide core substituted with a cyanomethyl group and an ethoxyphenoxy moiety, which may contribute to its biological activity by interacting with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Research indicates that it can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the context of its use, suggesting a multifaceted role in biological processes.
Biological Activities
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
A study investigating similar benzamide derivatives found that certain modifications significantly enhanced their antimicrobial efficacy. For instance, a biphenyl-benzamide derivative exhibited a minimum inhibitory concentration (MIC) of 0.5 µg/mL against Bacillus subtilis, indicating strong antibacterial activity . Such findings suggest that this compound could be optimized for improved antimicrobial properties.
Safety and Toxicology
Preliminary hazard assessments indicate that compounds structurally related to this compound are generally safe at therapeutic doses, with no significant cytotoxicity observed in mammalian cell lines at concentrations exceeding 20 µg/mL . However, comprehensive toxicological studies are necessary to establish safety profiles for clinical applications.
Q & A
Q. Key factors affecting yield :
- Temperature control during acylation (lower temperatures reduce side reactions) .
- Purity of intermediates (HPLC or recrystallization improves final product yield) .
- Stoichiometric ratios of reagents (e.g., excess benzoyl chloride ensures complete acylation) .
Basic: Which analytical techniques are recommended for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H and ¹³C NMR, focusing on the cyanomethyl (-CH₂CN) and ethoxyphenoxy (-O-C₆H₄-O-) moieties .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization) and resolve isomers (e.g., regioisomers from acylation steps) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .
- Spectrofluorometry : Monitor fluorescence properties if aromatic conjugation is present (e.g., excitation/emission maxima for functional group analysis) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
Answer:
SAR studies should systematically vary substituents and evaluate pharmacological effects:
Modify the cyanomethyl group : Replace with -CH₂F or -CH₂NH₂ to alter hydrogen-bonding capacity .
Adjust the ethoxyphenoxy moiety : Introduce halogens (e.g., Cl, F) or electron-withdrawing groups (e.g., -CF₃) to enhance receptor binding .
Evaluate bioisosteres : Replace the benzamide core with thiazole or pyridine rings to improve metabolic stability .
Q. Methodology :
- In vitro assays : Test against target enzymes (e.g., JAK kinases for anti-cancer activity) using IC₅₀ determinations .
- Computational modeling : Perform docking studies to predict binding affinities with receptors like sigma-2 (σ2) .
Advanced: What divergent reaction mechanisms are observed in copper-mediated C–H oxidation of benzamide derivatives?
Answer:
Mechanistic divergence depends on reaction conditions:
- Basic conditions : Organometallic pathways dominate, involving directed C–H activation via Cu(II)-amide coordination. Example: Methoxylation at the benzamide’s ortho position .
- Acidic conditions : Single-electron transfer (SET) mechanisms prevail, leading to non-directed halogenation (e.g., chlorination of the quinoline ring in related compounds) .
Q. Implications for synthesis :
- Use basic conditions for site-selective functionalization.
- Avoid acidic media if non-specific oxidation is undesirable .
Advanced: How can researchers address contradictions in biological activity data across different assays?
Answer:
Contradictions often arise from assay-specific variables:
Assay type : Compare results from enzymatic (e.g., JAK2 inhibition) vs. cell-based (e.g., tumor proliferation) assays to identify off-target effects .
Solubility and permeability : Use DLS (dynamic light scattering) to assess aggregation or employ prodrug strategies to improve bioavailability .
Data normalization : Include positive controls (e.g., known σ2 ligands in PET imaging studies) to calibrate activity thresholds .
Example : Fluorine-18-labeled benzamides showed high tumor uptake in mice but required lipophilicity adjustments for clinical translation .
Advanced: What methodologies are used to evaluate in vivo pharmacokinetics and tumor targeting of benzamide derivatives?
Answer:
- Radiolabeling : Synthesize ¹⁸F- or ¹¹C-labeled analogs for PET imaging to quantify tumor uptake (%ID/g) and biodistribution .
- Metabolic stability assays : Use liver microsomes to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS .
- Pharmacokinetic modeling : Calculate AUC (area under the curve) and clearance rates from plasma concentration-time profiles .
Case study : N-(4-(6,7-dimethoxyisoquinolinyl)butyl)-2-(2-¹⁸F-fluoroethoxy)benzamide demonstrated 3.7% ID/g tumor uptake at 2 h post-injection in mice .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
